molecular formula C14H10F2O3 B6399813 4-(3,4-Difluorophenyl)-2-methoxybenzoic acid CAS No. 1035928-97-2

4-(3,4-Difluorophenyl)-2-methoxybenzoic acid

Cat. No.: B6399813
CAS No.: 1035928-97-2
M. Wt: 264.22 g/mol
InChI Key: YXNSUOBJTBYJHP-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C14H10F2O3 It is a derivative of benzoic acid, featuring a methoxy group at the 2-position and a difluorophenyl group at the 4-position

Properties

IUPAC Name

4-(3,4-difluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-7-9(2-4-10(13)14(17)18)8-3-5-11(15)12(16)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNSUOBJTBYJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689617
Record name 3',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035928-97-2
Record name 3',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 2-methoxybenzoic acid.

    Diazotization: 3,4-Difluoroaniline is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methoxybenzoic acid in the presence of a copper catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

    Reduction: The aromatic ring can be reduced to form cyclohexane derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: 4-(3,4-Difluorophenyl)-2-carboxybenzoic acid.

    Reduction: 4-(3,4-Difluorophenyl)-2-methoxycyclohexane.

    Substitution: 4-(3,4-Diaminophenyl)-2-methoxybenzoic acid.

Scientific Research Applications

4-(3,4-Difluorophenyl)-2-methoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the methoxy group modulates its electronic properties. This compound can inhibit the activity of enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drugs.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorophenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.

    3,4-Difluorophenylacetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    2,4-Difluorophenylacetic acid: Another difluorophenyl derivative with similar applications.

Uniqueness

4-(3,4-Difluorophenyl)-2-methoxybenzoic acid is unique due to the presence of both a methoxy group and a difluorophenyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

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